(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Overview
Description
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H14ClNO3 and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of β-Glucosidases
The compound (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride shows significant potential in inhibiting β-glucosidases. Research by Boss et al. (2000) demonstrated that a related compound, (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, inhibits β-glucosidases from Caldocellum saccharolyticum and almonds. This inhibition is not influenced by N-ethylation but is reduced upon N-acetylation (Boss, Leroy, Blaser, & Reymond, 2000).
Precursor for Carbocyclic Nucleosides
The compound is also utilized as a precursor in the synthesis of carbocyclic nucleosides. Chang et al. (1994) achieved the stereocontrolled synthesis of a 1,5-methano-1-amino-5-(hydroxymethyl)-cyclopentane, a key component for carbocyclic nucleosides. This process involves a series of lactones leading to the target compound (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).
Studies on Glucuronidation
Martin et al. (2006) explored the glucuronidation of a structurally similar compound, highlighting the importance of understanding metabolic pathways in different species. This research provides insights into how different species metabolize related compounds, which is crucial for pharmacokinetics and safety studies (Martin, Lewis, Bernstein, Beattie, Martin, Riley, & Springthorpe, 2006).
New Scaffold for Glycosidase Inhibition
Nakahara et al. (2008) synthesized a new scaffold, spirobicycloimidazoline, from a precursor derived from a compound similar to this compound. This new scaffold has potential as a specific inhibitor of glycosidases, demonstrating the compound's utility in creating novel biochemical structures (Nakahara, Okamoto, Suzuki, & Kanie, 2008).
Properties
IUPAC Name |
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXEPQZAMUGID-ILLHIODVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1N)O)O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@@H]1N)O)O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370354 | |
Record name | (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79200-57-0 | |
Record name | (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.